2-[4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]octahydropyrrolo[1,2-a]pyrazine
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Overview
Description
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with difluoromethyl and dimethoxyphenyl groups, making it a unique molecule with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the difluoromethyl and dimethoxyphenyl groups under controlled conditions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions involve replacing one functional group with another, which can significantly change the compound’s characteristics.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing critical roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Scientific Research Applications
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Medicine: Potential therapeutic applications include drug development and studying the compound’s effects on various biological targets.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological responses. The compound’s difluoromethyl and dimethoxyphenyl groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with chlorine substitutions, used in dye and herbicide production.
Steviol glycoside: A natural compound responsible for the sweet taste of Stevia leaves.
Uniqueness
2-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]OCTAHYDROPYRROLO[1,2-A]PYRAZINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H24F2N4O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrimidin-2-yl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C20H24F2N4O2/c1-27-17-6-5-13(10-18(17)28-2)15-11-16(19(21)22)24-20(23-15)26-9-8-25-7-3-4-14(25)12-26/h5-6,10-11,14,19H,3-4,7-9,12H2,1-2H3 |
InChI Key |
WCCCZKDASGKOQP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCN4CCCC4C3)C(F)F)OC |
Origin of Product |
United States |
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